1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one
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Overview
Description
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one is an organic compound characterized by its complex structure, which includes a phenyl group, an octenone moiety, and a decyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with decyl bromide in the presence of a base such as potassium carbonate to form 4-(decyloxy)benzaldehyde.
Condensation Reaction: The 4-(decyloxy)benzaldehyde is then subjected to a condensation reaction with 4-aminobenzaldehyde under basic conditions to form the Schiff base, 4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzaldehyde.
Formation of the Final Product: The Schiff base is then reacted with oct-1-en-3-one in the presence of a catalyst such as piperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzaldehyde: A precursor in the synthesis of the target compound.
4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzaldehyde: An intermediate in the synthesis.
Oct-1-en-3-one: Another component used in the synthesis.
Uniqueness
1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64582-64-5 |
---|---|
Molecular Formula |
C31H43NO2 |
Molecular Weight |
461.7 g/mol |
IUPAC Name |
1-[4-[(4-decoxyphenyl)methylideneamino]phenyl]oct-1-en-3-one |
InChI |
InChI=1S/C31H43NO2/c1-3-5-7-8-9-10-11-13-25-34-31-23-18-28(19-24-31)26-32-29-20-15-27(16-21-29)17-22-30(33)14-12-6-4-2/h15-24,26H,3-14,25H2,1-2H3 |
InChI Key |
ZHQJKDYLIYVJDU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)CCCCC |
Origin of Product |
United States |
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